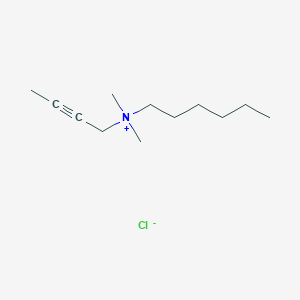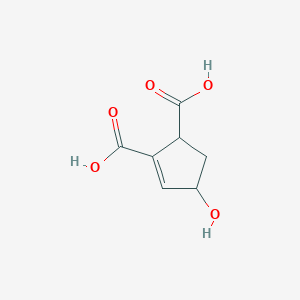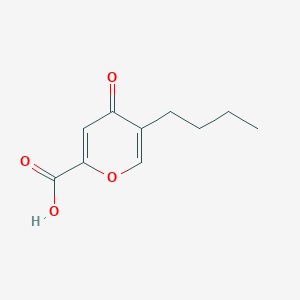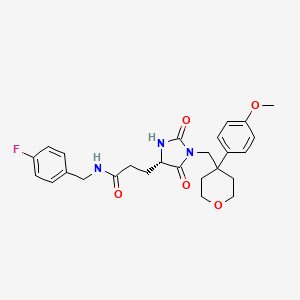![molecular formula C30H36FNO4S B12638702 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,1'-ビフェニル]-4-カルボン酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-フルオロ-4-(メチルチオ)フェニル]-1,1-ジメチルエチル]アミノ]-2-ヒドロキシプロポキシ]エチル]-3-メチル-” は、ビフェニル、カルボン酸、およびさまざまな官能基を含むユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
“[1,1'-ビフェニル]-4-カルボン酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-フルオロ-4-(メチルチオ)フェニル]-1,1-ジメチルエチル]アミノ]-2-ヒドロキシプロポキシ]エチル]-3-メチル-” の合成には、ビフェニルコアの形成、カルボン酸基の導入、およびさまざまな官能基の付加など、複数のステップが含まれます。反応条件は通常、目的の生成物が得られるように、触媒、溶媒、および特定の温度と圧力条件の使用を伴います。
工業的製造方法
この化合物の工業的製造には、収率と純度を最大化する最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、および一貫性と安全性を確保するための厳格な品質管理措置が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and the addition of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を受けることができます。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基に置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、およびさまざまな触媒(例:炭素担持パラジウム)が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の変換を実現するために重要です。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、有機合成における汎用性の高い中間体となります。
生物学
生物学的研究では、この化合物は酵素相互作用、受容体結合、およびその他の生化学的プロセスを研究するために使用できます。その官能基は、特定の生物学的標的のプローブまたは阻害剤を作成するために修飾できます。
医学
医学では、この化合物は、薬剤候補または薬剤開発のためのリード化合物としての潜在的な用途があります。特定の分子標的と相互作用する能力により、治療用途に有望な候補となっています。
産業
産業では、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。また、特殊化学品の製造やさまざまな産業プロセスにおける触媒として、用途が見られる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its functional groups can be modified to create probes or inhibitors for specific biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate or a lead compound for drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
作用機序
“[1,1'-ビフェニル]-4-カルボン酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-フルオロ-4-(メチルチオ)フェニル]-1,1-ジメチルエチル]アミノ]-2-ヒドロキシプロポキシ]エチル]-3-メチル-” の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。化合物の官能基により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。関連する経路には、シグナル伝達、遺伝子発現、または代謝調節が含まれる場合があります。
類似化合物の比較
類似化合物
類似の化合物には、以下のような他のビフェニル誘導体が含まれます。
- [1,1'-ビフェニル]-4-カルボン酸
- [1,1'-ビフェニル]-4-カルボン酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-クロロ-4-(メチルチオ)フェニル]-1,1-ジメチルエチル]アミノ]-2-ヒドロキシプロポキシ]エチル]-3-メチル-
独自性
“[1,1'-ビフェニル]-4-カルボン酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-フルオロ-4-(メチルチオ)フェニル]-1,1-ジメチルエチル]アミノ]-2-ヒドロキシプロポキシ]エチル]-3-メチル-” を際立たせているのは、ユニークな化学的および生物学的特性を付与する官能基の特定の組み合わせです。これは、研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives, such as:
- [1,1’-Biphenyl]-4-carboxylic acid
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-chloro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
Uniqueness
What sets “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C30H36FNO4S |
|---|---|
分子量 |
525.7 g/mol |
IUPAC名 |
4-[2-[1-[3-[[1-(3-fluoro-4-methylsulfanylphenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H36FNO4S/c1-19-14-22(11-12-24(19)29(34)35)26-9-7-6-8-25(26)20(2)36-18-23(33)17-32-30(3,4)16-21-10-13-28(37-5)27(31)15-21/h6-15,20,23,32-33H,16-18H2,1-5H3,(H,34,35) |
InChIキー |
CIGDSGJZENKZQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)SC)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)


![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)





